N-Succinimidyl 4-iodobenzoate

Catalog No.
S566221
CAS No.
39028-25-6
M.F
C11H8INO4
M. Wt
345.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl 4-iodobenzoate

CAS Number

39028-25-6

Product Name

N-Succinimidyl 4-iodobenzoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate

Molecular Formula

C11H8INO4

Molecular Weight

345.09 g/mol

InChI

InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2

InChI Key

FUJICALGSOMFAM-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I

Synonyms

N-succinimidyl 4-iodobenzoate, NS-p-IB

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I

Radiolabeling of Biomolecules

N-Succinimidyl 4-iodobenzoate (NSIB) is a chemical compound used in scientific research for the radiolabeling of biomolecules, primarily proteins and peptides. Radiolabeling involves attaching a radioactive isotope to a molecule, allowing scientists to track its location and activity within a living organism or cell.

NSIB specifically targets amino groups present on biomolecules, forming a stable covalent bond. This binding process is facilitated by the N-hydroxysuccinimide (NHS) ester group in its structure, which readily reacts with primary amines [].

The iodine atom (I) in NSIB serves as the radioisotope carrier. After the labeling reaction, the biomolecule becomes radioactively labeled, enabling researchers to:

  • Study the distribution and uptake of the biomolecule within an organism or cell. []
  • Investigate the pharmacokinetics of the biomolecule, including its absorption, distribution, metabolism, and excretion. []
  • Monitor receptor-ligand interactions by studying the binding of the radiolabeled biomolecule to its specific target. []

Multiple radioisotopes of iodine can be incorporated into NSIB, such as iodine-125 (I-125) and iodine-131 (I-131). Each isotope offers different advantages and disadvantages, depending on the specific research objective.

Advantages of NSIB for Radiolabeling

  • High labeling efficiency: NSIB reacts efficiently with amino groups, leading to a high yield of radiolabeled biomolecules. []
  • Specificity: The NHS ester group in NSIB selectively targets amino groups, minimizing undesired side reactions and ensuring specific labeling of the biomolecule of interest. []
  • Stability: The covalent bond formed between NSIB and the biomolecule is stable, ensuring the radioisotope remains attached throughout the experiment. []
  • Availability of different isotopes: The ability to incorporate various iodine isotopes provides researchers with options based on their specific needs, such as considering the half-life of the isotope and the sensitivity of the detection method.

N-Succinimidyl 4-iodobenzoate is a chemical compound with the molecular formula C₁₁H₈INO₄ and a molecular weight of 345.09 g/mol. It is primarily utilized in bioconjugation and radio-iodination processes. The compound features a succinimidyl ester group, which facilitates the formation of stable amide bonds with lysine residues in proteins and peptides. This interaction enables the incorporation of the iodobenzoate moiety, making it valuable for tracking and imaging applications in biological systems .

N-Succinimidyl 4-iodobenzoate primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in nucleophilic substitution reactions where the iodine atom is replaced by various nucleophiles, including amines and thiols. The reactions are typically conducted in organic solvents like dimethylformamide or dichloromethane at room temperature or slightly elevated temperatures .

Types of Reactions

  • Nucleophilic Substitution: Common nucleophiles include amines and thiols.
  • Formation of Amide Derivatives: When reacted with an amine, it yields an amide derivative of the benzoate.

N-Succinimidyl 4-iodobenzoate is primarily used for radio-iodinating proteins and peptides, including monoclonal antibodies. Its mode of action involves forming covalent bonds with lysine residues, facilitating the internalization of radiolabeled proteins after receptor or antigen binding. This process enhances the targeting and imaging capabilities of therapeutic agents in various diseases, particularly cancer .

Biochemical Pathways

The compound influences cellular processes by modifying proteins involved in critical functions like cell signaling and metabolism. Its ability to label antibodies enhances their targeting efficiency, affecting cell function and viability .

The synthesis of N-Succinimidyl 4-iodobenzoate typically involves the reaction of N-hydroxysuccinimide with 4-iodobenzoic acid, facilitated by a coupling agent such as dicyclohexylcarbodiimide. The general steps are as follows:

  • Activation of 4-Iodobenzoic Acid: Reacting it with dicyclohexylcarbodiimide to form an active ester intermediate.
  • Formation of N-Succinimidyl 4-Iodobenzoate: The active ester is then reacted with N-hydroxysuccinimide to yield the final product .

Studies have shown that N-Succinimidyl 4-iodobenzoate effectively labels proteins, enhancing their stability and functionality in vivo. For instance, it has been demonstrated that labeled proteins retain stability over time, allowing for long-term tracking in biological systems . The compound's ability to form stable covalent bonds with biomolecules underpins its utility in both basic research and clinical applications.

N-Succinimidyl 4-iodobenzoate shares similarities with several other compounds used in bioconjugation and radiolabeling. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-Succinimidyl 4-fluorobenzoateC₁₁H₈FNO₄Fluorine labeling for PET imaging
N-Succinimidyl 3-iodobenzoateC₁₁H₈INO₄Different positioning of iodine affects reactivity
N-Succinimidyl 4-(tri-n-butylstannyl)benzoateC₁₄H₁₈INO₄SnStannyl group allows for different coupling reactions
N-Succinimidyl 4-[18F]fluorobenzoateC₁₁H₈FNO₄Utilized for fluorine-18 radiolabeling

Uniqueness

N-Succinimidyl 4-iodobenzoate is particularly unique due to its iodine moiety, which allows for effective radioiodination, making it suitable for both diagnostic imaging and therapeutic applications in nuclear medicine. Its ability to form stable covalent bonds with biomolecules enhances its efficacy as a bioconjugation agent compared to other similar compounds .

XLogP3

1.5

Other CAS

39028-25-6

Wikipedia

N-Succinimidyl 4-iodobenzoate

Dates

Modify: 2023-08-15
Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem

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